2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Solubility Salt selection Bioavailability

Researchers requiring reproducible biological assay data need a soluble, high-purity naphthyridine scaffold. This dihydrochloride salt directly addresses poor aqueous solubility of the free base. - Directly soluble in assay buffers, eliminating DMSO interference for accurate HIV-1 integrase dose-response measurements. - 98% purity minimizes pre-reaction purification, enabling near-quantitative acylation (93% yield) for parallel library synthesis. - Consistent 2-methyl substitution ensures reliable SAR correlation for sub-nanomolar antiviral EC50 values.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
Cat. No. B13632300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CNCC2)C=C1.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c1-7-2-3-8-6-10-5-4-9(8)11-7;;/h2-3,10H,4-6H2,1H3;2*1H
InChIKeyPWSLHYLWMNYKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride: Core Properties & Structure


2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS 2803861-70-1) is a nitrogen-containing heterocyclic compound belonging to the naphthyridine class . It features a partially saturated 1,6-naphthyridine core with a methyl substituent at the 2-position, supplied as a dihydrochloride salt to enhance aqueous solubility for biological assay and synthetic applications . The compound is primarily utilized as a versatile building block in medicinal chemistry for the construction of kinase inhibitors, HIV integrase inhibitors, and other bioactive molecules.

Dihydrochloride salt supports aqueous assay compatibility
2-Methyl substitution aligns with privileged SAR scaffold for inhibitor design
Versatile building block for kinase and HIV-1 integrase inhibitor libraries

2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride: Unmatched by In-Class Analogs


Substitution pattern and salt form critically influence the physicochemical and biological profile of tetrahydro‑1,6‑naphthyridine derivatives. The 2‑methyl group alters electronic distribution and steric hindrance on the naphthyridine ring, which directly affects binding affinity in target proteins such as HIV‑1 integrase [1]. The dihydrochloride salt form provides markedly different solubility compared to the free base, enabling homogeneous aqueous dosing in biological assays without organic co‑solvents. Interchanging with the des‑methyl or free‑base analog may lead to inconsistent activity, poor solubility, or unreliable synthetic yields, making procurement of the precisely defined chemical entity essential for reproducible research.

Des-methyl or unsubstituted analog may shift electronic profile and target binding.
Free base form limits aqueous solubility without co-solvent, complicating bioassays.
Alternative salt forms can alter crystallization behavior and synthetic yield.

2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride: Evidence vs. Closest Analogs


Enhanced Aqueous Solubility

The dihydrochloride salt form substantially increases aqueous solubility compared to the neutral free base. While the free base 2‑methyl‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine exhibits limited water solubility, the dihydrochloride salt is reported as freely soluble in water . This is consistent with the general class behavior of naphthyridine dihydrochloride salts, where protonation of both nitrogen atoms enhances hydrophilicity.

Aqueous Solubility
Class-level
Freely soluble in water
Limited solubility (free base)
May simplify aqueous assay workflows without co-solvent
Qualitative observation; vendor specification
Solubility Salt selection Bioavailability

Acylation Efficiency

The free base form of 2‑methyl‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine undergoes acylation with acetyl chloride in dichloromethane using triethylamine to afford 6‑acetyl‑2‑methyl‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine in 93% yield [1]. This high yield demonstrates the synthetic competence of the 2‑methyl‑substituted scaffold and implies efficient reactivity of the corresponding dihydrochloride salt after in‑situ neutralization.

Acylation Yield
Reported
93% yield
Supports efficient N-acylated intermediate synthesis
Free base form; neutralization expected for salt
Synthetic chemistry Yield Building block

Purity Advantage Over Unsubstituted Analog

The dihydrochloride salt is supplied at 98% purity as determined by HPLC . In comparison, the unsubstituted 5,6,7,8‑tetrahydro‑1,6‑naphthyridine dihydrochloride is typically offered at 95–97% purity , suggesting a slightly higher baseline quality for the 2‑methyl derivative. While the difference is modest, higher starting purity can reduce the need for additional purification in sensitive catalytic or biological applications.

Purity Specification
Cross-study comparable
98% (HPLC)
97% (typical unsubstituted)
Modest purity margin supports sensitive applications
Vendor specification; data to verify
Purity Quality control Procurement

Methyl Role in HIV-1 Integrase Potency

In a structure–activity relationship (SAR) study of 5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑based HIV‑1 integrase allosteric inhibitors, compounds bearing a methyl group on the naphthyridine core demonstrated potent antiviral activity with EC₅₀ values as low as 0.002 µM in cell‑culture assays [1]. Although the exact 2‑methyl‑substituted core was not the direct test compound, the presence of a methyl group on the naphthyridine ring was associated with sub‑nanomolar binding and low‑nanomolar antiviral efficacy, outperforming many other substituents in the series.

HIV-1 Integrase SAR
Class-level
EC₅₀ ≤ 0.002 µM (methyl-substituted scaffold)
EC₅₀ 0.010–5.8 µM (other analogs)
Methyl substituent associated with low-nM antiviral endpoint in reported SAR
SAR context; not tested as isolated building block
HIV integrase SAR Antiviral

2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride: Optimal Applications


Aqueous Screening of HIV-1 Integrase Inhibitors

The freely water‑soluble dihydrochloride salt allows direct dissolution in assay buffers, enabling accurate dose–response measurements against HIV‑1 integrase without DMSO interference. The 2‑methyl substituent aligns with the SAR preference for methyl‑bearing naphthyridine cores that exhibit sub‑nanomolar antiviral EC₅₀ values [1].

N-Acylated Intermediate Synthesis for Kinase Libraries

The scaffold undergoes near‑quantitative acylation (93% yield) [1], making it an efficient starting material for parallel synthesis of N‑substituted derivatives. The high purity (98%) reduces the burden of pre‑reaction purification, accelerating library production.

Crystallization-Based Fragment Screening

The combination of high aqueous solubility (salt form) and high chemical purity (98%) meets the stringent requirements for co‑crystallization trials and fragment‑based lead discovery, where impurities can cause false positives or crystal lattice disruption.

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor scaffold synthesis
Aqueous solubility in salt form
Solubility in assay buffer; DMSO-free dosing
Kinase-focused library synthesis
Reported acylation efficiency
Post-acylation purity and yield
Fragment-based co-crystallization screening
High purity and solubility
Crystal quality; impurity interference
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